5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C8H3BrN4O2 |
|---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
5-bromo-3-nitroimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3BrN4O2/c9-6-2-1-3-7-11-5(4-10)8(12(6)7)13(14)15/h1-3H |
InChI Key |
UJOOUMBCLYWFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Br)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Direct Cyanation of 5-Bromo-3-nitropyridine Precursors
A key intermediate in the synthesis of the target compound is 5-bromo-3-nitropyridine-2-carbonitrile , which can be prepared via nucleophilic cyanation of 2,5-dibromo-3-nitropyridine using copper(I) cyanide. This method is reported with the following details:
- Reaction: 2,5-Dibromo-3-nitropyridine (3.80 g, 13.4 mmol) is reacted with copper(I) cyanide (2.42 g, 26.8 mmol).
- Conditions: The mixture is heated at 150 °C for 2 hours under stirring.
- Work-up: After cooling, filtration removes insolubles, the filtrate is concentrated, and the residue is purified by silica gel column chromatography using hexane/ethyl acetate gradients (9:1 to 3:1).
- Yield: The desired 5-bromo-3-nitropyridine-2-carbonitrile is obtained as a yellow solid in 59% yield.
This step introduces the cyano group at the 2-position while retaining the bromine and nitro substituents, forming a crucial building block for further cyclization to the imidazo[1,2-a]pyridine scaffold.
Cyclocondensation to Form the Imidazo[1,2-a]pyridine Core
The formation of the imidazo[1,2-a]pyridine ring system typically involves cyclocondensation reactions between 2-aminopyridines and appropriate electrophilic partners. Although direct literature on the exact cyclization of 5-bromo-3-nitropyridine-2-carbonitrile to the imidazo[1,2-a]pyridine derivative is limited, analogous methods are well established:
- Common Approach: Cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyls, nitroolefins, or alkynes under thermal or catalytic conditions.
- Multicomponent Reactions: The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of 2-aminopyridines, aldehydes, and isonitriles, is widely used for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines.
- Metal-Free Protocols: Recent advances highlight metal-free, acid-catalyzed condensation methods that are environmentally benign and scalable.
For the nitro-substituted system, the cyclization likely proceeds via nucleophilic attack of the amino group on an activated nitrile or aldehyde intermediate, followed by ring closure and oxidation steps to install the nitro group on the heterocycle.
Novel One-Step Synthesis of 5-Bromo-Substituted Pyrimidine Derivatives as Precursors
A patented method describes a one-step synthesis of 5-bromo-2-substituted pyrimidine compounds using:
- Starting Materials: 2-bromomalonaldehyde and amidine compounds.
- Reaction: A single-step condensation yielding 5-bromo-2-substituted pyrimidines with advantages of simplicity, safety, low cost, and short reaction times.
- Benefits: This method reduces synthesis complexity and cost, facilitating scale-up for pharmaceutical applications.
Although this patent focuses on pyrimidine derivatives, the approach is relevant for preparing brominated heterocycles that can serve as intermediates or analogs in the synthesis of brominated imidazo[1,2-a]pyridine compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-A]pyridine core, with bromine and nitro groups at specific positions on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 258.05 g/mol. The presence of bromine and nitro groups enhances its reactivity and solubility in organic solvents, making it suitable for chemical transformations and drug development.
Potential Applications in Medicinal Chemistry
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is notable for its potential applications in medicinal chemistry due to its unique structural properties that contribute to various biological activities. The electron-withdrawing nitro group and the leaving ability of the bromine atom facilitate these reactions. Studies have explored its biological activity and potential interactions with various biological targets.
Structural Similarity
Several compounds share structural similarities with 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Nitroimidazo[1,2-a]pyridine | Nitro group on imidazole ring | Exhibits strong antibacterial activity |
| 5-Chloro-3-nitro-imidazo[1,2-a]pyridine | Chlorine instead of bromine | Potentially lower reactivity compared to bromine |
| 4-Bromoimidazo[1,2-a]pyridine | Bromine at position 4 | Different positioning affects biological activity |
| 3-Nitropyridine | Nitro group on pyridine ring | Lacks imidazole functionality; different reactivity |
| 5-Fluoroimidazo[1,2-a]pyridine | Fluorine instead of bromine | May exhibit different pharmacokinetics |
The specific combination of halogenation and nitration on the imidazole framework enhances its reactivity and biological profile compared to similar compounds. Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds because they display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .
Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Melting Points : Compound 14f () exhibits a high melting point (279–280°C), attributed to its bulky aryl substituents and hydrogen-bonding capacity . The trifluoromethyl derivative () likely has a lower melting point due to reduced polarity.
- Spectroscopic Data: 14f: ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.05–8.40 ppm and NH₂ signals at δ 6.35 ppm. ¹³C NMR confirms the carbonitrile group at δ 119.2 ppm . Trifluoromethyl analog: No spectral data provided, but the -CF₃ group would exhibit distinct ¹⁹F NMR signals.
Biological Activity
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a bromine and nitro group on the imidazole ring, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, and presents relevant research findings.
- Molecular Formula : C₈H₄BrN₅O₂
- Molecular Weight : 258.05 g/mol
- CAS Number : 2891598-72-2
The presence of electron-withdrawing groups like bromine and nitro significantly influences the compound's reactivity and solubility, making it suitable for various chemical transformations.
Biological Activities
Research indicates that 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. The mechanism is believed to involve interference with microbial DNA synthesis or function, leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer potential. It shows promising results in inhibiting the growth of various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells and inhibit proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile against several bacterial strains. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anticancer Mechanisms : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. It also inhibited cell cycle progression at the G1 phase.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Nitroimidazo[1,2-a]pyridine | Nitro group on imidazole ring | Exhibits strong antibacterial activity |
| 5-Chloro-3-nitro-imidazo[1,2-a]pyridine | Chlorine instead of bromine | Potentially lower reactivity |
| 4-Bromoimidazo[1,2-a]pyridine | Bromine at position 4 | Different positioning affects activity |
| 3-Nitropyridine | Nitro group on pyridine ring | Lacks imidazole functionality |
| 5-Fluoroimidazo[1,2-a]pyridine | Fluorine instead of bromine | May exhibit different pharmacokinetics |
The comparative analysis highlights the unique properties of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile, particularly its enhanced reactivity due to halogenation and nitration.
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-3-nitro-imidazo[1,2-a]pyridine-2-carbonitrile?
The compound is typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamine intermediates. For example, describes a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes, yielding structurally similar nitro-substituted imidazopyridines in high purity (85% yield) through precipitation . Key steps include nitro-group retention during cyclization and nitrile functionalization. Characterization relies on IR (e.g., CN stretch at ~2200 cm⁻¹), NMR (δ 7.42–12.96 ppm for aromatic protons), and TOF-MS .
Q. How is the nitrile group in imidazo[1,2-a]pyridine derivatives characterized spectroscopically?
The nitrile group (CN) is identified via IR spectroscopy (sharp absorption at ~2200 cm⁻¹) and confirmed by NMR (signal near 115–120 ppm for sp-hybridized carbon). reports IR peaks at 2200 cm⁻¹ for a related compound, 4l, synthesized via MCRs . For ambiguous cases, reactivity assays (e.g., hydrolysis to carboxylic acids) or X-ray crystallography may resolve structural uncertainties.
Q. What solvents and reaction conditions favor high yields in imidazo[1,2-a]pyridine syntheses?
Polar aprotic solvents like DMSO or DMF are preferred for MCRs due to their ability to stabilize intermediates. achieved 85% yield using DMSO at 80–100°C, with product isolation via solvent precipitation . Microwave-assisted synthesis (e.g., 150°C, 30 min) can enhance reaction efficiency, as seen in for analogous heterocycles .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., nitration vs. bromination) be controlled during functionalization?
Substituent directing effects and reagent choice are critical. For example, bromine at position 5 in the imidazo[1,2-a]pyridine core (as in the target compound) may direct nitration to position 3 via meta-directing effects. highlights Pd-catalyzed cyanation protocols to install nitriles without disrupting bromine substituents, using Zn(CN) under inert conditions . Competing pathways (e.g., dehalogenation) are minimized by optimizing catalyst loading (e.g., 5 mol% Pd(PPh)) and reaction time .
Q. What strategies resolve contradictory NMR data for imidazo[1,2-a]pyridine derivatives?
Overlapping aromatic signals in NMR can be addressed using deuterated solvents (e.g., DMSO-d) and 2D techniques (COSY, HSQC). resolved coupling constants (e.g., J = 8.4 Hz for para-substituted aromatics) by analyzing splitting patterns in DMSO-d . For nitro-group ambiguities, NMR or X-ray diffraction (as in ) provides definitive assignments .
Q. How do steric and electronic effects influence the reactivity of the nitro group in this scaffold?
The nitro group at position 3 acts as a strong electron-withdrawing group, polarizing the ring and enhancing electrophilic substitution at position 5. discusses DFT studies showing that nitro substituents lower the LUMO energy, facilitating nucleophilic attacks (e.g., SNAr reactions) . Steric hindrance from adjacent bromine may slow down certain transformations, requiring elevated temperatures or microwave activation .
Q. What computational methods predict regioselectivity in further functionalization (e.g., Suzuki couplings)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. used DFT to predict reactivity trends in imidazo[1,2-a]pyridine derivatives, showing that bromine at position 5 directs cross-couplings to position 2 or 7 due to electronic effects . Molecular electrostatic potential (MEP) maps further guide site-selective modifications.
Data Contradiction & Optimization
Q. How can discrepancies in reported yields for similar compounds be reconciled?
Yield variations often stem from solvent purity, trace moisture, or competing side reactions. achieved 85% yield via precipitation, while reported 66–67% for more complex analogs due to steric hindrance . Optimization strategies include:
- Solvent screening : Replace DMSO with DMAc for better solubility of nitro intermediates.
- Additives : Use TFA (1 mg) to protonate intermediates and suppress byproducts, as in .
Q. What mechanistic insights explain unexpected byproducts in cyanation reactions?
Palladium-catalyzed cyanation ( ) may produce HCN or nitrile dimerization byproducts if cyanide sources (e.g., Zn(CN)) are not rigorously dried . Competing pathways (e.g., β-hydride elimination in Pd intermediates) are mitigated by using bidentate ligands (dppf) and low-temperature conditions (50°C).
Biological & Medicinal Chemistry
Q. What structural features enhance the bioactivity of imidazo[1,2-a]pyridine derivatives?
The bromine-nitrile-nitro triad in this compound suggests potential as a kinase inhibitor or antimicrobial agent. notes that nitro groups enhance DNA intercalation, while bromine improves lipophilicity and target binding . SAR studies ( ) show that methyl or methoxy substituents on the pyridine ring boost bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
